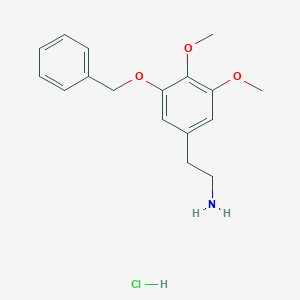

Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride

Description

Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride is a substituted phenethylamine derivative characterized by a benzene ring with three distinct substituents: 3,4-dimethoxy groups and a 5-(phenylmethoxy) group, along with a primary amine functional group. The hydrochloride salt form enhances its solubility in polar solvents compared to the free base.

Properties

Molecular Formula |

C17H22ClNO3 |

|---|---|

Molecular Weight |

323.8 g/mol |

IUPAC Name |

2-(3,4-dimethoxy-5-phenylmethoxyphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C17H21NO3.ClH/c1-19-15-10-14(8-9-18)11-16(17(15)20-2)21-12-13-6-4-3-5-7-13;/h3-7,10-11H,8-9,12,18H2,1-2H3;1H |

InChI Key |

IKUDKBCSLCFNOX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)CCN)OCC2=CC=CC=C2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Etherification Reaction

- Starting Materials: 3,4-dihydroxybenzyl chloride and dimethyl sulfate.

- Catalyst/Base: Sodium hydroxide (NaOH).

- Conditions: Reaction temperature maintained between 30°C to 60°C, typically around 45°C ± 5°C.

- Process: The phenolic hydroxyl groups of 3,4-dihydroxybenzyl chloride undergo methylation via an etherification reaction with dimethyl sulfate in the presence of sodium hydroxide, producing 3,4-dimethoxybenzyl chloride.

- Extraction: Post-reaction, chloroform extraction is applied to separate the product.

- Yield: High conversion efficiency with minimal by-products.

Cyanation (Cyanogenation) Reaction

- Starting Material: 3,4-dimethoxybenzyl chloride.

- Reagents: Sodium cyanide or potassium cyanide (prussiate salts).

- Conditions: Temperature range of 60°C to 85°C, optimally 80°C ± 2°C.

- Process: The benzyl chloride undergoes nucleophilic substitution with cyanide ions to form 3,4-dimethoxybenzyl cyanide.

- Purification: Cooling the reaction mixture in acetone induces crystallization of the cyanide intermediate.

- Yield: Crystallization ensures high purity and isolation efficiency.

Catalytic Ammoniation and Hydrogenation

- Starting Material: 3,4-dimethoxybenzyl cyanide.

- Catalysts: Raney nickel or palladium on carbon.

- Solvents: Toluene, methanol, dimethylbenzene, or mixtures thereof.

- Conditions: Temperature maintained between 120°C to 160°C (typically 140°C ± 5°C), pressure between 1.0 to 4.0 MPa (commonly 2.0 to 2.5 MPa).

- Process: Under hydrogen atmosphere and ammonia presence, the nitrile group is converted into the primary amine via ammoniation and hydrogenation.

- Duration: Approximately 15 hours with pressure maintenance and heat insulation for 3 hours post reaction.

- Workup: Filtration to remove catalyst, solvent removal, and vacuum distillation to purify the crude amine.

- Yield: Overall yield exceeds 86%, with some reports up to 90%.

Conversion to Hydrochloride Salt

- The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid, which improves stability and crystallinity for handling and storage.

Reaction Summary Table

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Etherification | 3,4-dihydroxybenzyl chloride, dimethyl sulfate, NaOH, 45°C | 3,4-dimethoxybenzyl chloride | High | Chloroform extraction post reaction |

| Cyanation (Cyanogenation) | 3,4-dimethoxybenzyl chloride, NaCN/KCN, 80°C | 3,4-dimethoxybenzyl cyanide | High | Crystallization in acetone |

| Ammoniation & Hydrogenation | 3,4-dimethoxybenzyl cyanide, Raney Ni, NH3, H2, 140°C, 2.0-2.5 MPa | 3,4-dimethoxyphenethylamine | 86-90 | Vacuum distillation purification |

| Salt Formation | 3,4-dimethoxyphenethylamine, HCl | Hydrochloride salt | Quantitative | Improves stability and storage |

Research Discoveries and Process Optimizations

- The use of 3,4-dihydroxybenzyl chloride as a starting material is advantageous due to its availability and reactivity.

- Etherification with dimethyl sulfate under controlled temperature and sodium hydroxide base provides selective methylation with minimal side reactions.

- Cyanation using prussiate salts (NaCN or KCN) is efficient, but requires careful handling due to toxicity.

- Catalytic ammoniation and hydrogenation under elevated temperature and pressure with Raney nickel catalyst yield high purity amine with good atom economy.

- The choice of solvent (toluene, methanol, or dimethylbenzene) influences reaction kinetics and catalyst activity.

- Vacuum distillation is preferred over simple distillation to avoid thermal degradation and to achieve high purity.

- The overall synthetic route achieves a high total yield (~86-90%) and reduces waste compared to older multi-step syntheses involving Vilsmier and Henry reactions.

Additional Notes from Literature

- Alternative synthetic routes involving protection-deprotection strategies and intermediate imine isolation have been reported but tend to be more complex and less efficient.

- The reduction steps can be performed at mild temperatures (0°C to 50°C) to avoid side reactions.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.

- Metabolic studies on related methoxylated phenethylamines indicate the importance of precise substitution patterns for biological activity, underscoring the need for high purity synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ethanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: The major products include carboxylic acids or ketones.

Reduction: The major products are typically alcohols or amines.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems and its interaction with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.

Comparison with Similar Compounds

Structural Analog: 3,4-Dimethoxy-N-methylphenethylamine Hydrochloride (CAS 13078-76-7)

Molecular Formula: C₁₁H₁₆ClNO₂ Substituents: 3,4-Dimethoxy groups, N-methylated amine. Key Differences:

Structural Analog: 3,4-Methylenedioxyphenethylamine Hydrochloride (CAS 1653-64-1)

Molecular Formula: C₉H₁₁NO₂·HCl Substituents: Methylenedioxy ring (1,3-benzodioxole). Key Differences:

- The methylenedioxy group creates a fused dioxole ring, altering electronic properties and receptor affinity compared to discrete methoxy groups.

- Pharmacological Relevance: Known for serotoninergic activity, similar to MDMA derivatives .

Structural Analog: Clortermine Hydrochloride

Molecular Formula : C₁₀H₁₄Cl₂N

Substituents : 2-Chloro, α,α-dimethyl groups.

Key Differences :

- Chlorination increases electronegativity, while α-dimethyl groups enhance lipophilicity and CNS penetration.

- Applications: Historically investigated as an appetite suppressant .

Structural Analog: Diphenhydramine Hydrochloride (CAS 147-24-0)

Molecular Formula: C₁₇H₂₁NO·HCl Substituents: Diphenylmethoxy group, N,N-dimethylamine. Key Differences:

- Ethanolamine backbone (vs. phenethylamine) with a tertiary amine, leading to antihistaminic rather than psychoactive effects.

- Diphenylmethoxy group contributes to sedative properties via histamine H₁ receptor antagonism .

Comparative Data Table

*Estimated based on structural analysis.

Research Findings and Implications

- Metabolic Stability : N-methylation in analogs like CAS 13078-76-7 improves resistance to oxidative deamination, a common degradation pathway for primary amines .

- Receptor Interactions : Methylenedioxy-containing analogs (e.g., CAS 1653-64-1) exhibit affinity for serotonin transporters, while diphenylmethoxy derivatives (e.g., diphenhydramine) target histamine receptors. The target compound’s mixed substituents may confer unique receptor modulation .

Biological Activity

Benzeneethanamine, 3,4-dimethoxy-5-(phenylmethoxy)-, hydrochloride, also known as 25B-NBOMe, is a synthetic compound belonging to the class of N-benzyl phenethylamines. This compound has garnered attention due to its potent biological activity, particularly its interaction with serotonin receptors, which has implications for both therapeutic and recreational use.

- Chemical Formula : CHNO

- Molecular Weight : 181.2316 g/mol

- CAS Registry Number : 120-20-7

- IUPAC Name : Benzeneethanamine, 3,4-dimethoxy-5-(phenylmethoxy)-

25B-NBOMe primarily acts as a serotonin 5-HT2A receptor agonist . This receptor is implicated in various neurological processes including mood regulation, cognition, and perception. The activation of the 5-HT2A receptor is associated with hallucinogenic effects similar to those produced by other psychedelics such as LSD and psilocybin .

Pharmacological Effects

The pharmacological profile of 25B-NBOMe indicates that it exhibits significant agonistic activity at the 5-HT2A receptor. This has been linked to:

- Psychoactive Effects : Users report altered sensory perception and hallucinations.

- Potential Therapeutic Applications : Research suggests that compounds acting on the 5-HT2A receptor may have potential in treating mood disorders and conditions like PTSD due to their ability to enhance neuroplasticity .

Toxicological Considerations

Despite its potential therapeutic applications, there are significant safety concerns associated with the use of 25B-NBOMe:

Case Studies

- Intoxication Case Study :

Summary of Findings

Q & A

Q. What synthetic strategies are recommended for preparing Benzeneethanamine,3,4-dimethoxy-5-(phenylmethoxy)-,hydrochloride?

- Methodological Answer : Synthesis involves multi-step regioselective functionalization. A plausible route includes: (i) Starting with a tri-substituted benzene precursor, introduce methoxy groups at positions 3 and 4 via nucleophilic aromatic substitution using methyl iodide and a base (e.g., K₂CO₃). (ii) Protect the 5-position with a temporary group (e.g., SEM chloride), followed by deprotection and benzylation using benzyl bromide to introduce the phenylmethoxy group. (iii) Attach the ethylamine side chain via reductive amination or Gabriel synthesis. (iv) Final hydrochlorination with HCl gas in anhydrous ether yields the hydrochloride salt. Similar strategies are documented for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride .

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Methoxy groups appear as singlets (~δ 3.8–3.9 ppm), benzyloxy protons as a triplet (δ ~5.1 ppm for –OCH₂Ph), and aromatic protons (δ ~6.8–7.5 ppm).

- HRMS : Confirm the molecular ion peak ([M+H]+ expected at m/z 340.1 for C₁₇H₂₂ClNO₄).

- HPLC : Purity >98% using a C18 column (methanol:water with 0.1% TFA as mobile phase). Reference data from analogs like 3,4-dimethoxy-N-methyl-phenethylamine hydrochloride and 3,4-methylenedioxy phenethylamine hydrochloride support these methods.

Q. What solvents and storage conditions are optimal for this hydrochloride salt?

- Methodological Answer : The compound is likely soluble in water and polar aprotic solvents (e.g., DMSO, methanol) due to its ionic nature. Store at –20°C in airtight, light-protected containers to prevent degradation. Hydrochloride salts of similar phenethylamines (e.g., and ) exhibit stability under these conditions .

Advanced Research Questions

Q. How do the 3,4-dimethoxy and 5-phenylmethoxy substituents influence receptor binding compared to analogs?

- Methodological Answer : The 3,4-dimethoxy groups may enhance serotonin receptor (5-HT) affinity, as seen in 3,4-methylenedioxy analogs . The 5-phenylmethoxy group increases lipophilicity, potentially improving blood-brain barrier penetration. Competitive binding assays (e.g., with [³H]LSD for 5-HT₂A) and computational docking studies (using SWISS-MODEL or AutoDock) can quantify these effects. Contrast with 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride, which shows altered selectivity due to substituent positioning .

Q. What contradictions exist in reported biological activities of structurally related compounds, and how can they be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., for monoamine oxidase inhibition) may arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using:

- Orthogonal assays : Combine fluorometric (e.g., Amplex Red) and radiometric (e.g., [¹⁴C]tyramine) methods.

- Positive controls : Compare with well-characterized inhibitors (e.g., pargyline for MAO-A).

Studies on 3,4-methylenedioxy phenethylamine and N-methyl derivatives highlight the need for rigorous controls.

Q. What in vitro models are suitable for evaluating neuropharmacological activity?

- Methodological Answer : Prioritize:

- Cell lines : HEK-293 cells expressing human serotonin/dopamine transporters (SERT/DAT).

- Functional assays : Calcium flux (FLIPR) for GPCR activation.

- Permeability : Caco-2 monolayers to predict blood-brain barrier penetration. Methods from studies on 3-benzyloxy-4-methoxy analogs and phentermine derivatives provide validation frameworks.

Comparative Physicochemical Data

*Predicted based on structural analogs.

Key Considerations for Data Interpretation

- Synthetic Yield Optimization : Competing side reactions (e.g., over-alkylation) can reduce yields. Use TLC monitoring and column chromatography for intermediates, as applied in .

- Bioactivity Contradictions : Variations in reported EC₅₀ values may reflect differences in cell membrane preparation (e.g., rat vs. human receptors). Cross-validate using primary neuronal cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.